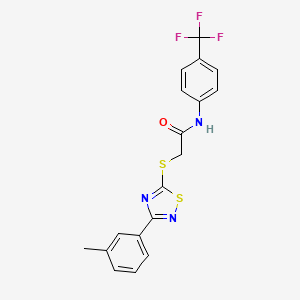

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

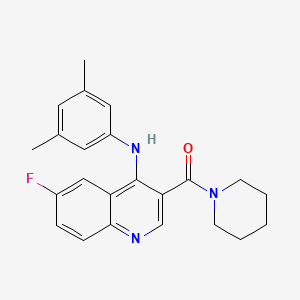

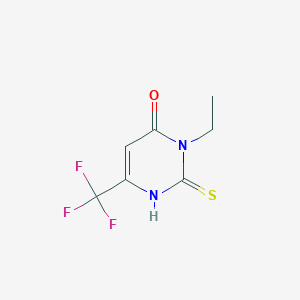

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3OS2 and its molecular weight is 409.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural and Molecular Interaction Studies

- Compounds structurally related to 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been studied for their molecular structure and intermolecular interactions. These compounds exhibit a 'V' shape with various intermolecular hydrogen bonds and π interactions, contributing to their 3D molecular arrangement (Boechat et al., 2011).

Pharmacological Research: Glutaminase Inhibitors

- Analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally similar to the query chemical, have been synthesized and evaluated as glutaminase inhibitors. These analogs, including a structurally similar compound to the query chemical, showed potential as more potent glutaminase inhibitors with improved drug-like properties (Shukla et al., 2012).

Anticancer Activity

- A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, closely related to the query chemical, were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some of these derivatives showed potent anticancer effects, particularly against breast cancer (Abu-Melha, 2021).

Synthesis and Evaluation for Antitumor and Antioxidant Activities

- Research on N-substituted-2-amino-1,3,4-thiadiazoles, related to the query chemical, has shown their synthesis and evaluation for potential antitumor and antioxidant activities. These compounds have been characterized and screened, displaying promising results in these areas (Hamama et al., 2013).

Ligand Preparation and Metal Complexation Studies

- Studies on Schiff base ligands derived from acetamide and thiadiazole compounds, structurally similar to the query chemical, have been conducted. These ligands have been used to prepare mononuclear cobalt(III) complexes, showcasing their potential in coordination chemistry (Crane et al., 2004).

Versatility in Organic Synthesis

- N-Acyl-3,3-difluoro-2-oxoindoles, related to the query compound, have been described for their versatility in organic synthesis. These compounds have been used to produce a variety of products, including N-(2-((5-aminoaryl-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-(R)-phenyl)acetamide (Boechat et al., 2008).

Antimicrobial Activity

- Research on ,-(4-phenyl-2-thiazolyol) thio-alkyl/aryl substituted acetamides, structurally related to the query chemical, has shown their synthesis and promising antibacterial and antifungal activities (Mahajan et al., 2008).

Mecanismo De Acción

Target of Action

The compound contains atrifluoromethyl group and a tolyl group , which are common in many pharmaceuticals and drugs . The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The tolyl group is a functional group related to toluene .

Mode of Action

Compounds with a trifluoromethyl group are known to interact strongly with their targets due to the group’s significant electronegativity . This can result in changes in the target’s function or activity .

Biochemical Pathways

Compounds with a thiadiazole-based structure have been used in the synthesis of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have been used for the detection of primary aromatic amines (PAAs), indicating that the compound may interact with biochemical pathways involving these molecules .

Result of Action

Compounds with a thiadiazole-based structure have been used in the synthesis of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have shown high sensitivity and selectivity for PAA detection by fluorescence quenching .

Action Environment

The trifluoromethyl group is known to enhance the stability of compounds in various environments .

Propiedades

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFNIGSXRZPFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2835235.png)

![N-(2,4-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2835236.png)

![3-[[(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2835237.png)

![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoylamino]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2835247.png)